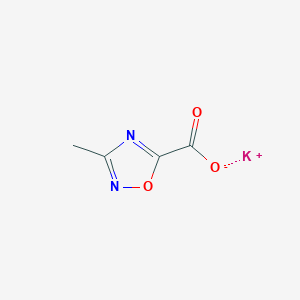

Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;3-methyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3.K/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBFQIVKIMZODB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3KN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716885 | |

| Record name | Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240605-84-8 | |

| Record name | Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"chemical properties of potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate"

An In-depth Technical Guide: The Chemical Properties and Synthetic Utility of Potassium 3-Methyl-1,2,4-Oxadiazole-5-carboxylate

Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its prominence stems from its role as a versatile pharmacophore and a bioisosteric replacement for amide and ester functionalities, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates.[1][3] The subject of this guide, this compound, represents a key building block within this chemical class. Its structure combines the stable oxadiazole core with a methyl group at the C3 position and an ionizable carboxylate group at the C5 position. The presence of the potassium counter-ion renders the molecule highly water-soluble, making it an attractive starting material for aqueous-phase reactions and a valuable fragment for incorporation into molecules where aqueous solubility is paramount. This guide provides a comprehensive examination of its chemical properties, synthesis, reactivity, and significance for researchers in drug discovery and chemical synthesis.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a chemical compound dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below.

Caption: Chemical structure of the this compound ion pair.

Table 1: Core Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 1240605-84-8 | [4] |

| Molecular Formula | C₄H₃KN₂O₃ | [4] |

| Molecular Weight | 166.18 g/mol | [4] |

| Canonical SMILES | CC1=NOC(=N1)C(=O)[O-].[K+] | [4] |

| Physical State | Solid (predicted) | |

| Solubility | Expected to be high in water and polar protic solvents. The potassium salt form significantly enhances aqueous solubility compared to the parent carboxylic acid, a crucial feature for biological assays and aqueous reaction chemistry.[5] |

| Stability | The 1,2,4-oxadiazole ring is noted for its high thermal and chemical stability, which contributes to its utility as a metabolically robust scaffold.[1] However, the ring possesses a weak O-N bond and low aromaticity, making it susceptible to rearrangement or cleavage under specific harsh conditions (e.g., strong nucleophiles, reductive conditions).[5] | |

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis is best approached as a three-step process starting from commercially available materials. The choice of an oxalyl derivative is critical for installing the required carboxylic acid functionality at the C5 position.

Caption: Proposed three-step synthesis of the target compound from acetamidoxime.

Experimental Protocol (Exemplary)

This protocol is a representative, self-validating procedure. Each step includes a clear objective and expected outcome, allowing a researcher to verify the progress.

Objective: To synthesize this compound in high purity.

Step 1: Synthesis of Ethyl 3-Methyl-1,2,4-oxadiazole-5-carboxylate

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetamidoxime (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

-

Base Addition: Add dry pyridine (1.1 eq) to the suspension.

-

Acylation: Add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Causality: This slow, cold addition prevents side reactions and controls the exotherm, leading to the clean formation of the O-acyl amidoxime intermediate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.

-

Cyclization: Transfer the reaction mixture to a larger flask and add toluene. Heat the mixture to reflux (approx. 110 °C) for 8-12 hours. The cyclodehydration reaction occurs at elevated temperatures.

-

Work-up: Cool the mixture, wash with 1M HCl (aq) to remove pyridine, followed by saturated NaHCO₃ (aq) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

-

Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate.

Step 2: Saponification to the Potassium Salt

-

Hydrolysis: Dissolve the purified ethyl ester (1.0 eq) in ethanol. Add a solution of potassium hydroxide (1.1 eq) in water.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the ester by TLC.

-

Isolation: Remove the ethanol under reduced pressure. If the product crystallizes, it can be collected by filtration. If it remains in solution, the water can be removed by lyophilization (freeze-drying) to yield the final potassium salt as a solid.

-

Final Purification: The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to achieve high purity.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the final product. The following table outlines the predicted spectral data based on the compound's structure and known values for similar heterocycles.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Signals | Rationale |

|---|---|---|

| ¹H NMR (D₂O) | δ ≈ 2.4-2.6 ppm (s, 3H) | A singlet corresponding to the three equivalent protons of the methyl group at the C3 position. |

| ¹³C NMR (D₂O) | δ ≈ 10-15 ppm (CH₃)δ ≈ 160-165 ppm (C=O)δ ≈ 168-172 ppm (C3)δ ≈ 175-180 ppm (C5) | The methyl carbon appears in the aliphatic region. The three sp² carbons of the heterocycle and carboxylate are significantly deshielded, with the C5 carbon being the most downfield due to its attachment to two heteroatoms and the carboxylate group. |

| FT-IR (KBr Pellet) | 1610-1550 cm⁻¹ (strong, sharp)1420-1300 cm⁻¹ (strong, sharp)~1600 cm⁻¹ (medium)Absence of broad O-H stretch (~3300-2500 cm⁻¹) | Strong, characteristic asymmetric and symmetric stretches of the carboxylate (COO⁻) group. A C=N stretch from the oxadiazole ring. The absence of the broad carboxylic acid O-H band confirms salt formation. |

| Mass Spec. (ESI⁻) | m/z ≈ 127.02 [M-K]⁻ | In negative ion mode electrospray ionization, the instrument will detect the mass of the carboxylate anion after loss of the potassium counter-ion. |

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay between the electron-deficient oxadiazole ring and the nucleophilic carboxylate group.

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is generally considered an electron-withdrawing group.[7] This property, combined with the ring strain and the weak O-N bond, makes it susceptible to specific transformations.

-

Nucleophilic Attack and Rearrangement: The C5 position is the most electrophilic carbon and is susceptible to attack by strong nucleophiles. This can initiate a ring-opening cascade followed by recyclization, a process known as the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.[3] This reactivity pathway is a powerful tool for converting 1,2,4-oxadiazoles into different heterocyclic systems.

Caption: Conceptual workflow of the ANRORC rearrangement pathway for 1,2,4-oxadiazoles.

-

Reductive Cleavage: The weak O-N bond can be cleaved under reductive conditions (e.g., catalytic hydrogenation, dissolving metal reduction). This reaction opens the ring to form amidine and carbonyl-containing fragments, providing a synthetic route to other functionalized molecules.

Reactivity of the Carboxylate Group

The carboxylate is the conjugate base of a carboxylic acid and its reactivity is straightforward:

-

Protonation: Treatment with acid will readily protonate the carboxylate to form the parent 3-methyl-1,2,4-oxadiazole-5-carboxylic acid.[8]

-

Derivatization (via the acid): The parent carboxylic acid can be activated (e.g., by conversion to an acyl chloride with SOCl₂) and subsequently reacted with alcohols or amines to form the corresponding esters or amides, demonstrating the utility of the title compound as a precursor to a library of derivatives.

Significance in Medicinal Chemistry and Drug Development

The structural features of this compound make it a highly relevant building block for drug discovery professionals.

-

Bioisosterism: The 1,2,4-oxadiazole ring is a well-established bioisostere of esters and amides.[3] Replacing these metabolically labile groups with the more robust oxadiazole ring can significantly improve a drug candidate's half-life and overall pharmacokinetic profile by blocking hydrolysis by common metabolic enzymes like esterases and amidases.[1]

-

Improved Physicochemical Properties: As a heterocyclic system, the oxadiazole ring can modulate a molecule's polarity, lipophilicity, and hydrogen bonding capacity.[5] The carboxylate moiety is a powerful tool for enhancing aqueous solubility and can serve as a crucial anchor point for binding to biological targets through ionic interactions (salt bridges) with basic amino acid residues such as lysine or arginine.

-

Scaffold for Biologically Active Molecules: Derivatives of 1,2,4-oxadiazoles exhibit an exceptionally broad range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][9] This makes the title compound a valuable starting point for the synthesis of new chemical entities (NCEs) aimed at a wide array of therapeutic targets.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its chemical properties—a stable heterocyclic core, a solubilizing ionic group, and defined points of reactivity—make it an invaluable tool for researchers. A thorough understanding of its synthesis, characterization, and reactivity allows scientists to leverage its unique features to construct novel molecules with tailored physicochemical and biological profiles, accelerating the journey of drug discovery and development.

References

- MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.

- ResearchGate. Properties and reactivities of 1,2,4-oxadiazole derivatives. The...

- PubChem. This compound | C4H3KN2O3.

- CymitQuimica. Potassium 5-[(methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylate.

- PubMed. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.

- ResearchGate. (PDF) Energetic 1,2,4-oxadiazoles: synthesis and properties.

- ResearchGate. Typical reactivity of 1,2,4‐oxadiazol‐5(4H)‐ones in synthetic chemistry.

- Chemsrc. CAS#:1240605-84-8 | this compound.

- ResearchGate. Synthesis of 1,2,4-oxadiazoles (a review).

- CymitQuimica. 3-METHYL-1,2,4-OXADIAZOLE-5-CARBOXYLIC ACID.

- Taylor & Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.

- PubChem. Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate.

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.

- precisionFDA. POTASSIUM 5-METHYL-1,3,4-OXADIAZOLE-2-CARBOXYLATE.

- Thieme. Two-Step, Multi-Kilo Synthesis of 4-Methyl-1,2,5- Oxadiazole-3-Carboxylic Acid.

- ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.

- MDPI. Potassium (3-Methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.

- ResearchGate. Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”.

-

NIH. Synthesis and Screening of New[1][4][10]Oxadiazole,[1][7][10]Triazole, and[1][7][10]Triazolo[4,3-b][1][7][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Available at: .

- Guidechem. potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate 20615-94-5 wiki.

- PubMed Central. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.

- Google Patents. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

- ACS Publications. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors | Journal of Medicinal Chemistry.

- MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- ResearchGate. (PDF) Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents.

- ResearchGate. One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acid Esters and Amidoximes Using Potassium Carbonate | Request PDF.

- QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE E. R. Kofanov.

- Scirp.org. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.

- Chemistry of Heterocyclic Compounds. Synthesis and spectral properties of 2-methyl-5-aryl-1,3,4-oxadiazoles.

- PubChem. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | C6H8N2O2S | CID 11805210.

- MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.

Sources

- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins | MDPI [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. This compound | C4H3KN2O3 | CID 55212052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-METHYL-1,2,4-OXADIAZOLE-5-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]

- 9. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potassium 5-[(methylsulfanyl)methyl]-1,2,4-oxadiazole-3-ca… [cymitquimica.com]

An In-Depth Technical Guide to 3-methyl-1,2,4-oxadiazole-5-carboxylic acid potassium salt: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid potassium salt, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its structural characteristics, outline a robust synthetic pathway, detail methods for its characterization, and discuss its relevance within the broader context of medicinal chemistry.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry.[1][2] Its prevalence in modern drug discovery is largely due to its role as a bioisostere for amide and ester functionalities.[3] Bioisosteric replacement is a key strategy in drug design to enhance a molecule's physicochemical properties—such as metabolic stability, oral bioavailability, and target affinity—without losing the key interactions required for biological activity. The 1,2,4-oxadiazole moiety is chemically robust and less susceptible to hydrolytic cleavage by metabolic enzymes compared to esters or amides, making it an attractive surrogate in therapeutic agent design.[1]

Derivatives of 1,2,4-oxadiazole exhibit an impressively wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4][5] The specific compound of interest, 3-methyl-1,2,4-oxadiazole-5-carboxylic acid and its potassium salt, serves as a valuable building block for creating more complex molecules with potential therapeutic applications. The carboxylic acid group, in particular, provides a handle for further chemical modification and can act as a key interacting group with biological targets.

Structural Elucidation and Physicochemical Properties

The core of the topic is the potassium salt of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. Understanding its structure and properties is fundamental to its application.

The parent acid, 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, consists of a 1,2,4-oxadiazole ring substituted with a methyl group at the C3 position and a carboxylic acid group at the C5 position. The potassium salt is formed by the deprotonation of the carboxylic acid.

| Property | Value | Source(s) |

| Compound Name | Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate | PubChem |

| CAS Number | 1240605-84-8 | PubChem |

| Molecular Formula | C₄H₃KN₂O₃ | PubChem |

| Molecular Weight | 166.18 g/mol | PubChem |

| Parent Acid Name | 3-methyl-1,2,4-oxadiazole-5-carboxylic acid | CymitQuimica |

| Parent Acid CAS | 944906-32-5 | CymitQuimica |

| Parent Acid Formula | C₄H₄N₂O₃ | CymitQuimica |

| Parent Acid MW | 128.09 g/mol | CymitQuimica |

Expected Spectroscopic Characteristics

-

¹H NMR: The proton NMR spectrum is expected to be simple. A singlet corresponding to the methyl protons (CH₃) would likely appear in the range of δ 2.0-2.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm), though it would be absent in the spectrum of the potassium salt in D₂O.

-

¹³C NMR: The carbon NMR would show four distinct signals. The methyl carbon would appear upfield (δ 10-20 ppm). The two carbons of the oxadiazole ring (C3 and C5) would resonate at approximately δ 160-175 ppm.[6][7] The carboxylic acid carbonyl carbon would also be in the downfield region, typically around δ 160-170 ppm.

-

FT-IR: The infrared spectrum of the carboxylic acid would be characterized by a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. A sharp, strong carbonyl (C=O) stretching vibration would be expected around 1700-1725 cm⁻¹. The spectrum would also show C-N and C-O stretching bands characteristic of the oxadiazole ring.[8][9] For the potassium salt, the broad O-H band would be absent, and the carbonyl absorption would shift to a lower wavenumber (approx. 1550-1610 cm⁻¹), indicative of the carboxylate anion.

-

Mass Spectrometry: Electron ionization mass spectrometry of the parent acid would likely show the molecular ion peak (M⁺) at m/z 128. Subsequent fragmentation might involve the loss of CO₂ (m/z 84) or other characteristic cleavages of the oxadiazole ring.

Synthesis and Workflow

The synthesis of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid is most effectively achieved through the well-established method of reacting an amidoxime with a dicarbonyl compound, followed by cyclization.[10] This section provides a representative, field-proven protocol based on analogous preparations.[11]

Synthetic Pathway Overview

The logical pathway involves a two-step process: first, the synthesis of an ester precursor, ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate, followed by its hydrolysis to the desired carboxylic acid. The potassium salt can then be easily formed by neutralization.

Caption: Synthetic workflow for 3-methyl-1,2,4-oxadiazole-5-carboxylic acid potassium salt.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (Intermediate)

-

Rationale: This step builds the core heterocyclic structure. The reaction between an amidoxime and an acyl chloride is a standard and high-yielding method for creating the O-acylamidoxime intermediate, which then undergoes thermal cyclodehydration to form the stable 1,2,4-oxadiazole ring.[10] Pyridine is used as a base to neutralize the HCl byproduct.

-

Methodology:

-

To a stirred solution of acetamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dry pyridine or THF) under an inert atmosphere (N₂), add ethyl oxalyl chloride (1.05 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the acylation can be monitored by Thin Layer Chromatography (TLC).

-

Once the formation of the O-acylated intermediate is complete, heat the mixture to reflux (typically 80-110 °C, solvent-dependent) for 4-8 hours to effect cyclization.

-

After cooling, quench the reaction by pouring it into ice-water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure ester intermediate.

-

Part B: Hydrolysis to 3-methyl-1,2,4-oxadiazole-5-carboxylic acid

-

Rationale: Basic hydrolysis (saponification) is a standard method for converting esters to carboxylic acids.[12][13] The resulting carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid.

-

Methodology:

-

Dissolve the ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC indicates complete consumption of the starting ester.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.

-

Part C: Formation of the Potassium Salt

-

Rationale: This is a simple acid-base neutralization to form the desired salt, which often has improved solubility and handling properties compared to the free acid.

-

Methodology:

-

Suspend the 3-methyl-1,2,4-oxadiazole-5-carboxylic acid (1.0 eq) in a minimal amount of a suitable solvent like ethanol or methanol.

-

Add a stoichiometric amount (1.0 eq) of potassium hydroxide, either as a solid or as a solution in the same solvent.

-

Stir the mixture until a clear solution is formed or the acid is fully consumed.

-

Remove the solvent under reduced pressure to yield the 3-methyl-1,2,4-oxadiazole-5-carboxylic acid potassium salt as a solid.

-

Applications in Drug Discovery and Development

The title compound is a quintessential building block in medicinal chemistry. Its utility can be understood through the following logical workflow.

Caption: Drug discovery workflow utilizing the title compound as a key building block.

The carboxylic acid moiety is readily activated (e.g., conversion to an acyl chloride or using peptide coupling reagents) and reacted with a diverse range of amines or alcohols. This allows for the rapid generation of a library of amide or ester derivatives. These new chemical entities can then be screened against various biological targets, such as enzymes or receptors.[14] For instance, 1,2,4-oxadiazole derivatives bearing carboxylic acid moieties have been investigated as inhibitors of enzymes like the SARS-CoV-2 papain-like protease (PLpro).[14] The insights gained from these screening campaigns drive structure-activity relationship (SAR) studies, guiding the iterative design of more potent and selective drug candidates.

Conclusion and Future Perspectives

3-methyl-1,2,4-oxadiazole-5-carboxylic acid potassium salt represents a valuable and versatile chemical entity for drug discovery and development. Its structural features, particularly the stable oxadiazole core acting as a bioisostere and the synthetically tractable carboxylic acid handle, make it an ideal starting point for the synthesis of novel bioactive compounds. The robust and reproducible synthetic routes, coupled with straightforward methods of characterization, ensure its accessibility for researchers. As the demand for new therapeutics with improved pharmacological profiles continues to grow, the strategic use of well-designed building blocks like this will remain a cornerstone of modern medicinal chemistry.

References

-

Baykov, S., et al. (2017). A study on the first one-pot synthetic procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. Molecules, 22(10), 1645. Available at: [Link]

-

Corey Organics. (n.d.). potassium 5-methyl-1 3 4-oxadiazole-2-carboxylate. Retrieved from [Link]

-

Hamdan, A. A., & Tomma, J. H. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science, 65(4), 1800-1812. Available at: [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539-548. Available at: [Link]

-

Mohammed, S. H., et al. (2021). Synthesis and Screening of New[1][15][16]Oxadiazole,[1][16][17]Triazole, and[1][16][17]Triazolo[4,3-b][1][16][17]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1485-1498. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55212052, this compound. Retrieved from [Link].

- Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid access to bio-active 1,2,4-oxadiazoles. Tetrahedron Letters, 49(20), 397-400.

-

ResearchGate. (n.d.). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

Sci-Hub. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

-

Srivastava, R. M., et al. (1993). Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. Journal of the Brazilian Chemical Society, 4(3), 117-120. Available at: [Link]

-

Wagle, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 4247-4268. Available at: [Link]

-

Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal, 21(1), 22-33. Available at: [Link]

- Zarei, M. (2018). Vilsmeier reagent as an efficient promoter for the one-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes. Tetrahedron Letters, 59(4), 364-367.

-

CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Chemical Methodologies. (2024). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Derivatives as Potential DPP-IV Inhibitors. Chemical Methodologies, 8(5), 382-401. Available at: [Link]

- Fylaktakidou, K. C., et al. (2001). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Magnetic Resonance in Chemistry, 24(7), 679-681.

-

Google Patents. (n.d.). CN104974106A - Synthetic method of 5-alkyl-[1][15][16]-oxadiazole-2-formic acid alkyl ester. Retrieved from

- Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

Khan, I., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Journal of Drug Delivery and Therapeutics, 14(5), 215-227. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). [1][16][17]Oxadiazole-5-carboxylic acid, 3-(3-methoxyphenyl)-, ethyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,4-oxadiazole-5-carboxamide, 3-(2-thienyl)-N-(tricyclo[3.3.1.1

3,7]dec-1-ylmethyl)-. Retrieved from [Link] -

SpectraBase. (n.d.). N-[2-[(3-methylbenzoyl)amino]ethyl]-. Retrieved from [Link]

-

NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. Retrieved from [Link]

-

Zarei, M. (2018). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Synlett, 29(10), 1363-1366. Available at: [Link]

-

Al-Sultani, A. A. K. H. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Egyptian Journal of Chemistry. Available at: [Link]

-

Ascendex Scientific, LLC. (n.d.). 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. Retrieved from [Link]

-

Chovatia, P. T., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 6, 101198. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2024). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Applied Pharmaceutical Science, 14(10), 143-151. Available at: [Link]

-

Husain, A., et al. (2020). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Indonesian Journal of Chemistry, 20(3), 560-574. Available at: [Link]

-

Indian Journal of Chemistry. (2023). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Indian Journal of Chemistry, 62B(5), 456-464. Available at: [Link]

-

Mini-Reviews in Organic Chemistry. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 9. updatepublishing.com [updatepublishing.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester () for sale [vulcanchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. ipbcams.ac.cn [ipbcams.ac.cn]

- 15. rsc.org [rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate

Introduction

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for esters and amides. This guide provides an in-depth technical overview of the spectroscopic characterization of a key derivative, potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate. This compound serves as a crucial building block in the synthesis of more complex pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and for facile reaction monitoring.

This document will delve into the theoretical underpinnings and practical application of essential spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), as they apply to the title compound. We will explore the causality behind experimental choices and present the expected data, drawing upon established principles and data from closely related analogs to provide a comprehensive analytical portrait.

Molecular Structure and Key Features

This compound is an organic salt with the molecular formula C₄H₃KN₂O₃ and a molecular weight of approximately 166.18 g/mol .[1] The anionic component features a five-membered 1,2,4-oxadiazole ring substituted with a methyl group at the C3 position and a carboxylate group at the C5 position. The positive charge is balanced by a potassium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment of individual atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; D₂O is often preferred for its ability to dissolve ionic salts and for the absence of interfering proton signals.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, number of scans (typically 16-64 for good signal-to-noise), and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., using the DEPT or PENDANT pulse sequences) is employed to simplify the spectrum and enhance the signal of quaternary carbons. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

-

The raw data (Free Induction Decay - FID) is processed using Fourier transformation.

-

Phase and baseline corrections are applied to obtain a clean spectrum.

-

The chemical shifts (δ) are referenced to an internal standard, such as tetramethylsilane (TMS) or a residual solvent peak.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The proton NMR spectrum of this compound is expected to be simple, exhibiting a single resonance.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.4 | Singlet | 3H | -CH₃ | The methyl protons are attached to the C3 of the oxadiazole ring. Their chemical shift is influenced by the electron-withdrawing nature of the heterocyclic ring. In a similar compound, 3-methyl-1,2,4-oxadiazol-5-amine, the methyl protons appear as a singlet.[2] |

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | C=O (carboxylate) | The carboxylate carbon is highly deshielded due to the two adjacent electronegative oxygen atoms. |

| ~165-170 | C5 (oxadiazole) | The C5 carbon of the 1,2,4-oxadiazole ring is typically found in this region, influenced by the adjacent nitrogen and oxygen atoms and the attached carboxylate group. In related 3,5-disubstituted 1,2,4-oxadiazoles, the C5 carbon appears in this range.[3] |

| ~160-165 | C3 (oxadiazole) | The C3 carbon, also part of the heterocyclic ring, is expected at a slightly upfield position compared to C5. Its chemical shift is influenced by the attached methyl group and the ring heteroatoms. For comparison, in 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at 164.32 and 161.98 ppm.[4] |

| ~10-15 | -CH₃ | The methyl carbon is expected in the aliphatic region of the spectrum. In a related furoxan derivative, the methyl carbon signal is observed at 8.0 ppm.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

1. Sample Preparation:

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by the characteristic vibrations of the carboxylate group and the oxadiazole ring.

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~1650-1550 | Asymmetric COO⁻ stretch | This strong absorption is a hallmark of the carboxylate anion. |

| ~1450-1360 | Symmetric COO⁻ stretch | Another strong and characteristic absorption for the carboxylate group. |

| ~1600-1550 | C=N stretch (oxadiazole) | The carbon-nitrogen double bond within the oxadiazole ring will give rise to a stretching vibration in this region. |

| ~1200-1000 | C-O-C stretch (oxadiazole) | The stretching vibrations of the carbon-oxygen single bonds within the heterocyclic ring are expected in this fingerprint region. |

| ~3000-2850 | C-H stretch (methyl) | The stretching vibrations of the C-H bonds in the methyl group will appear in this region. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)-MS

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent, such as methanol or a mixture of water and acetonitrile.

2. Data Acquisition:

-

The solution is introduced into the ESI source, where it is nebulized and ionized.

-

For this compound, analysis in the negative ion mode will be most informative for observing the anionic component.

-

The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum and Interpretation

In the negative ion mode ESI-MS, the most prominent peak is expected to be that of the anionic component of the salt.

| Predicted m/z | Ion | Rationale |

| ~127.02 | [C₄H₃N₂O₃]⁻ | This corresponds to the deprotonated form of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, which is the anionic part of the salt. The exact mass can be calculated and compared to the experimental value for high-resolution mass spectrometry (HRMS) to confirm the elemental composition. |

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of the parent ion. For the [C₄H₃N₂O₃]⁻ ion, characteristic fragmentation pathways of 1,2,4-oxadiazoles would be expected.[6][7] This could involve cleavage of the heterocyclic ring, leading to the loss of neutral molecules such as CO₂ or acetonitrile.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

General Spectroscopic Analysis Workflow

Sources

- 1. This compound | C4H3KN2O3 | CID 55212052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-METHYL-1,2,4-OXADIAZOL-5-AMINE(3663-39-6) 1H NMR [m.chemicalbook.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methyl-1,2,4-oxadiazole-5-carboxylic Acid and its Potassium Salt (CAS 1240605-84-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisosteric replacement for ester and amide groups. This guide focuses on a specific derivative, 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, and its corresponding potassium salt, identified by CAS number 1240605-84-8. While specific research on this particular salt is limited in publicly available literature, this document provides a comprehensive overview of the core chemical entity, its synthesis, potential biological activities based on related structures, and the experimental approaches relevant to its study.

Physicochemical Properties of Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate

This compound is a white to yellow solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1240605-84-8 | [2] |

| Molecular Formula | C4H3KN2O3 | [3] |

| Molecular Weight | 166.18 g/mol | [2][3] |

| Appearance | White to Yellow Solid | [1] |

| Topological Polar Surface Area | 79.1 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis of the 1,2,4-Oxadiazole Core

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry. While a specific protocol for this compound is not detailed in the literature, the general and robust methodologies for creating the 1,2,4-oxadiazole ring are applicable. A common and effective route involves the cyclization of an amidoxime with a carboxylic acid derivative.

A plausible synthetic pathway for the parent acid, 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, would likely involve the reaction of acetamidoxime with a derivative of oxalic acid, followed by neutralization with potassium hydroxide to yield the potassium salt.

General Experimental Protocol for 1,2,4-Oxadiazole Synthesis

-

Amidoxime Formation: The synthesis typically begins with the conversion of a nitrile to its corresponding amidoxime. This is often achieved by reacting the nitrile with hydroxylamine in the presence of a base.

-

Acylation: The amidoxime is then acylated with an appropriate acylating agent, such as an acid chloride or anhydride. This forms an O-acyl amidoxime intermediate.

-

Cyclization: The intermediate undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. This step can be promoted by heat or by using a dehydrating agent.

Caption: General synthetic route for 3,5-disubstituted 1,2,4-oxadiazoles.

Potential Mechanism of Action and Biological Targets

Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide array of biological activities, suggesting their interaction with various biological targets. The specific mechanism of action for this compound has not been elucidated. However, based on the broader class of 1,2,4-oxadiazole-containing compounds, several potential therapeutic areas can be inferred.

-

Anticancer Activity: Many 1,2,4-oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival.

-

Anti-inflammatory Properties: The 1,2,4-oxadiazole scaffold is present in compounds with anti-inflammatory activity, potentially through the modulation of inflammatory pathways.

-

Antimicrobial Effects: Certain derivatives have shown efficacy against a range of bacterial and fungal pathogens.

The exploration of the biological activity of a novel 1,2,4-oxadiazole derivative would typically follow a structured workflow.

Caption: A typical workflow for assessing the biological activity of a new chemical entity.

Applications in Research and Drug Development

Given the diverse biological activities of the 1,2,4-oxadiazole class, this compound and its parent acid represent valuable starting points for medicinal chemistry campaigns. The carboxylic acid moiety provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).

Safety and Handling

Detailed toxicological data for CAS 1240605-84-8 are not available. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound (CAS 1240605-84-8) is a chemical entity belonging to the medicinally significant 1,2,4-oxadiazole class. While specific biological and pharmacological data for this particular salt are scarce in the public domain, the well-documented activities of related compounds suggest its potential as a valuable building block in drug discovery and development. Further research is warranted to fully elucidate its properties and potential therapeutic applications.

References

-

PubChem. This compound. Available from: [Link]

-

Chemsrc. CAS#:1240605-84-8 | this compound. Available from: [Link]

Sources

The Synthesis and Characterization of 1,2,4-Oxadiazole Derivatives: A Field-Proven Guide

An In-Depth Technical Guide for Researchers

The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold of immense interest in contemporary drug discovery and medicinal chemistry.[1][2][3] Its value lies not only in the broad spectrum of biological activities exhibited by its derivatives—including anticancer, anti-inflammatory, and antimicrobial properties—but also in its crucial role as a bioisosteric replacement for amide and ester functionalities.[2][4][5] This bioisosterism can enhance metabolic stability and modulate target selectivity, making the 1,2,4-oxadiazole a privileged structure for the development of novel therapeutic agents.[2][4]

This guide provides a comprehensive overview of the principal synthetic methodologies for constructing the 1,2,4-oxadiazole core and the essential characterization techniques required for unambiguous structural verification. The focus is on the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Synthetic Strategies

The construction of the 1,2,4-oxadiazole ring predominantly follows two robust and versatile pathways: the acylation-cyclization of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides. The choice between these routes is often dictated by the availability of starting materials and the desired substitution pattern on the final heterocycle.

The Amidoxime Route: A [4+1] Cyclization Approach

The most widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid derivative.[6][7][8] This strategy, first reported by Tiemann and Krüger, involves the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which subsequently undergoes thermal or base-catalyzed cyclodehydration to yield the aromatic ring.[1][9]

The rationale for this pathway's popularity lies in its reliability and the commercial availability of a vast library of carboxylic acids and nitriles (precursors to amidoximes), allowing for extensive structural diversity.

Caption: General workflow for the amidoxime-based synthesis of 1,2,4-oxadiazoles.

Causality in Reagent Selection:

-

Acylating Agents: While acyl chlorides and anhydrides are highly reactive, they can be harsh and may not be suitable for sensitive substrates.[8][10] The use of carboxylic acids is often preferred for its milder conditions. However, the carboxylic acid must first be "activated" to facilitate acylation. Common activating agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), or reagents like T3P® (propane phosphonic acid anhydride).[9]

-

Reaction Conditions: Modern protocols often favor one-pot syntheses, which improve efficiency by avoiding the isolation of the O-acylamidoxime intermediate.[1][9] A notable advancement is the use of a superbase medium, such as NaOH or KOH in DMSO, which allows the reaction to proceed at room temperature between an amidoxime and a carboxylic acid ester.[1][9] For accelerating the cyclization step, bases like pyridine or catalysts such as tetrabutylammonium fluoride (TBAF) are highly effective.[1][11]

Field-Proven Protocol: One-Pot Synthesis from an Amidoxime and a Carboxylic Acid

This protocol describes a reliable one-pot synthesis of a 3,5-disubstituted 1,2,4-oxadiazole using a common carboxylic acid activating agent.

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Carboxylic Acid (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (0.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, Saturated aq. NaHCO₃, Brine

Procedure:

-

Activation: To a stirred solution of the substituted carboxylic acid in anhydrous DMF, add EDC and HOBt. Stir the mixture at room temperature for 30 minutes. The formation of the activated ester is the critical first step.

-

Acylation: Add the substituted amidoxime to the reaction mixture, followed by the dropwise addition of DIPEA. The base is crucial for neutralizing the HCl byproduct from EDC activation and facilitating the nucleophilic attack of the amidoxime.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the formation of the O-acylamidoxime intermediate by Thin Layer Chromatography (TLC).

-

Cyclization: Once the intermediate is formed, heat the reaction mixture to 100-120 °C. The thermal energy drives the intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring. Monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).

-

Workup and Purification: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with saturated aq. NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

The 1,3-Dipolar Cycloaddition Route: A [3+2] Approach

An alternative pathway involves the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a nitrile (the dipolarophile).[1][7] This method is mechanistically elegant but can be less favorable due to the inherent low reactivity of the nitrile's carbon-nitrogen triple bond and the tendency of nitrile oxides to dimerize into furoxans (1,2,5-oxadiazole-2-oxides).[1]

Caption: General schematic of the [3+2] cycloaddition route to 1,2,4-oxadiazoles.

Overcoming Challenges: To address the limitations of this route, modern chemistry offers innovative solutions. The use of a platinum(IV) catalyst has been shown to facilitate the cycloaddition under mild conditions, suppressing the dimerization side reaction.[1] Furthermore, photoredox catalysis using visible light represents a "green chemistry" approach to this transformation.[1]

| Feature | Amidoxime Route ([4+1]) | 1,3-Dipolar Cycloaddition ([3+2]) |

| Precursors | Amidoxime + Acylating Agent | Nitrile Oxide + Nitrile |

| Key Intermediate | O-Acylamidoxime | None (concerted or stepwise) |

| Common Conditions | Thermal or base-catalyzed | Often requires catalysis (e.g., Pt(IV)) |

| Advantages | Highly versatile, wide substrate scope, reliable | Mechanistically distinct, alternative substitution patterns |

| Disadvantages | Can require high temperatures | Nitrile reactivity, potential for dipole dimerization |

Part 2: Essential Characterization Techniques

Unambiguous structural confirmation is paramount. A combination of spectroscopic and analytical methods forms a self-validating system to verify the identity and purity of the synthesized 1,2,4-oxadiazole derivatives.

Caption: A logical workflow for the characterization of synthesized 1,2,4-oxadiazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: Protons on substituents will give characteristic signals. For example, in 3-aryl-5-methyl-1,2,4-oxadiazoles, one would expect to see signals for the aromatic protons and a singlet for the methyl group.[12] The chemical shifts provide crucial information about the electronic environment near the heterocyclic core.

-

¹³C NMR: This is definitive for confirming the formation of the heterocyclic ring. The two carbon atoms of the 1,2,4-oxadiazole ring (C3 and C5) have distinct and predictable chemical shifts.[12][13][14] Substituent effects can cause slight variations, but the signals typically appear in the downfield region characteristic of sp² carbons in an electron-deficient aromatic system.[13][14]

| Carbon Atom | Representative Chemical Shift (δ) Range (ppm) |

| C3 (of the 1,2,4-oxadiazole ring) | 165 - 170 |

| C5 (of the 1,2,4-oxadiazole ring) | 175 - 184 |

| Note: These are typical ranges and can vary based on substituents and solvent. Data compiled from multiple sources.[12][15] |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition (especially with high-resolution mass spectrometry, HRMS). The fragmentation pattern under electron ionization (EI) is also highly diagnostic. The 1,2,4-oxadiazole ring typically undergoes cleavage at the C-O, C-N, and N-O bonds, providing structurally significant fragment ions.[16][17][18][19] This fragmentation is a key signature of the ring system.[16][19]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule and confirm the formation of the ring. The absence of certain bands (e.g., N-H and O-H stretches from the amidoxime) and the appearance of new ones are key indicators of a successful reaction.

| Vibration | Representative Wavenumber (cm⁻¹) |

| C=N Stretch | 1600 - 1650 |

| C-O-C Stretch/Bend | 1000 - 1300 |

| Oxadiazole Ring Vibrations | Multiple characteristic peaks |

| Note: Data compiled from multiple sources.[20][21][22] |

X-ray Crystallography

For novel compounds, particularly those intended for biological testing, single-crystal X-ray diffraction is the gold standard. It provides unambiguous, definitive proof of molecular structure, including bond lengths, bond angles, and the precise spatial arrangement of atoms.[23][24][25] This level of detail is invaluable for understanding structure-activity relationships (SAR) and for computational studies like molecular docking.[15][23]

Conclusion

The 1,2,4-oxadiazole scaffold continues to be a cornerstone of modern medicinal chemistry. A thorough understanding of the primary synthetic routes—the versatile amidoxime pathway and the mechanistically distinct 1,3-dipolar cycloaddition—empowers chemists to design and create diverse molecular libraries. Mastery of the core characterization techniques, from the foundational NMR and MS analyses to the definitive proof offered by X-ray crystallography, ensures the scientific integrity of this research. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently advance the discovery of novel 1,2,4-oxadiazole derivatives with therapeutic potential.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ovid.com [ovid.com]

- 7. soc.chim.it [soc.chim.it]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. | NIST [nist.gov]

- 19. researchgate.net [researchgate.net]

- 20. journalspub.com [journalspub.com]

- 21. researchgate.net [researchgate.net]

- 22. dev.spectrabase.com [dev.spectrabase.com]

- 23. researchgate.net [researchgate.net]

- 24. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 25. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate (CAS RN: 20615-94-5). Intended for researchers, scientists, and professionals in drug development, this document outlines the core molecular structure, expected physicochemical characteristics, and detailed, field-proven experimental protocols for its empirical characterization. While specific experimental data for this compound is limited in public literature, this guide synthesizes information from analogous structures and established principles of heterocyclic and salt chemistry to provide a robust framework for its scientific investigation. The narrative emphasizes the causality behind experimental choices and provides self-validating systems for data acquisition and interpretation.

Introduction: The 1,2,4-Oxadiazole Moiety in Modern Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1] It is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and specific molecular interaction profiles.[2] The introduction of a carboxylate group and its formulation as a potassium salt suggests a compound designed for aqueous solubility and potential use as a pharmaceutical intermediate or a bioactive agent itself. Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate combines the stability of the oxadiazole core with the solubility characteristics of a potassium salt, making its thorough characterization essential for any potential application.[2]

Molecular Structure and Identification

A foundational understanding of any chemical entity begins with its precise molecular structure and identifiers.

Chemical Structure

The structure consists of a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and a potassium carboxylate group at the 3-position.

Caption: Chemical structure of potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate.

Core Compound Identifiers

A summary of the key identifiers for this compound is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate | N/A |

| CAS Number | 20615-94-5 | [3] |

| Molecular Formula | C₄H₃KN₂O₃ | [3] |

| Molecular Weight | 166.18 g/mol | [3] |

| Canonical SMILES | CC1=NC(=NO1)C(=O)[O-].[K+] | N/A |

Synthesis Pathway

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature.[2] A common and efficient route involves the condensation of an amidoxime with a carboxylic acid derivative.[4] The potassium salt can then be formed by reacting the resulting carboxylic acid with a suitable potassium base.

Caption: General synthesis pathway for the target compound.

Predicted and Known Physical Properties

Direct experimental data for the target compound is sparse. However, based on its structure and data from similar compounds, we can predict its key physical properties.

| Property | Predicted/Known Value | Rationale/Comments | Source(s) |

| Appearance | Yellow or brown solid | A commercial supplier lists this appearance. Color may be due to impurities. | [5] |

| Melting Point | >300 °C (with decomposition) | As an ionic salt, a high melting point is expected. Decomposition is likely before melting. | Inferred |

| Solubility | High solubility in water. Low solubility in non-polar organic solvents (e.g., hexane, toluene). Moderate to low solubility in polar aprotic solvents (e.g., acetone, ethyl acetate). | The potassium carboxylate group confers high polarity and water solubility. The heterocyclic core has limited non-polar character. | Inferred |

| Hygroscopicity | Likely hygroscopic | Potassium salts, particularly those with polar functional groups, tend to absorb atmospheric moisture. | [] |

Predicted Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The following are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single sharp singlet is expected for the methyl (CH₃) protons, likely in the range of δ 2.3-2.7 ppm. The exact chemical shift will depend on the solvent used (e.g., D₂O).[7]

-

¹³C NMR: Three distinct carbon signals are anticipated. The methyl carbon should appear around δ 10-15 ppm. The two carbons of the oxadiazole ring (C3 and C5) are expected in the δ 160-180 ppm region, and the carboxylate carbon should also be in a similar downfield region. For the related 1,3,4-isomer, signals were observed at δ 166.7, 161.3, 159.3, and 10.4 ppm in D₂O.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum should display characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment | Expected Appearance | Source(s) |

| ~1630-1680 | C=N stretch (oxadiazole ring) | Strong to medium | [9] |

| ~1600-1650 | Asymmetric COO⁻ stretch | Strong | General knowledge |

| ~1300-1420 | Symmetric COO⁻ stretch | Strong | General knowledge |

| ~1100-1200 | C-O-C stretch (oxadiazole ring) | Strong | [10] |

Mass Spectrometry (MS)

For analysis of the salt, electrospray ionization (ESI) in negative mode would be the most appropriate technique, detecting the 5-methyl-1,2,4-oxadiazole-3-carboxylate anion.[11] The expected [M-K]⁻ ion would have an m/z of approximately 127.02. Fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylate group.[12]

Experimental Protocols for Characterization

To empirically determine the properties of this compound, a series of standardized experiments are required. The following protocols are designed to provide robust and reproducible data.

Determination of Aqueous Solubility

Causality: The solubility of a potential drug intermediate or active ingredient is a critical parameter that influences its formulation and bioavailability. A gravimetric method provides a direct and accurate measure of solubility at a given temperature.[13]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate to a sealed vial containing a known volume (e.g., 5 mL) of deionized water.

-

Ensure undissolved solid remains to confirm saturation.

-

Place the vial in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette and transfer it to a pre-weighed, dry vial.

-

Determine the weight of the solution transferred.

-

Evaporate the water under a stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Weigh the vial containing the dry solid residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solid.

-

Express solubility as g/L or mg/mL.

-

Caption: Workflow for gravimetric solubility determination.

Thermal Analysis: DSC and TGA

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal stability, melting behavior, and decomposition profile of a solid compound. This information is crucial for defining safe handling, storage, and processing temperatures.

Protocol:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the finely ground sample into an aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA).

-

-

DSC Analysis:

-

Place the pan in the DSC instrument.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above any expected transitions (e.g., 400 °C).

-

Record the heat flow as a function of temperature to identify thermal events like melting or decomposition (endotherms or exotherms).

-

-

TGA Analysis:

-

Place the pan in the TGA instrument.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a similar temperature range.

-

Record the mass loss as a function of temperature to determine the onset of decomposition and identify any loss of volatiles (e.g., water).

-

Powder X-Ray Diffraction (PXRD)

Causality: PXRD is the primary technique for characterizing the solid-state nature of a material. It can distinguish between crystalline and amorphous forms and identify the specific crystalline phase (polymorph), which can impact properties like solubility and stability.[14]

Protocol:

-

Sample Preparation:

-

Gently grind the sample to a fine powder using a mortar and pestle.

-

Pack the powder into a sample holder, ensuring a flat, level surface.

-

-

Data Acquisition:

-

Place the sample holder in the PXRD instrument.

-

Collect a diffraction pattern over a relevant 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

-

-

Data Analysis:

-

Analyze the resulting diffractogram. The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous solid.

-

The peak positions (2θ values) and their relative intensities form a unique fingerprint for the crystalline phase.

-

Hygroscopicity Assessment

Causality: The tendency of a material to absorb moisture can significantly affect its chemical stability, physical properties, and handling requirements. A standardized hygroscopicity test is essential for pharmaceutical development.[15]

Protocol (Gravimetric Sorption Analysis):

-

Sample Preparation:

-

Accurately weigh a sample of the compound (e.g., 10-20 mg) onto the balance of a Dynamic Vapor Sorption (DVS) instrument.

-

-

Experimental Run:

-

Equilibrate the sample at a low relative humidity (RH), e.g., 0% or 5% RH.

-

Program the instrument to increase the RH in steps (e.g., 10% increments from 10% to 90% RH) and then decrease it back to the starting RH.

-

At each step, the instrument holds the RH constant until the sample mass stabilizes, indicating equilibrium.

-

-

Data Analysis:

-

Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm.

-

Categorize the hygroscopicity based on the mass increase at a specific RH (e.g., 80% RH at 25 °C) according to pharmacopeial standards.[15]

-

Chemical Stability Evaluation

Causality: Understanding the chemical stability of a compound under various environmental conditions is mandated by regulatory bodies like the ICH and is critical for determining its shelf-life and appropriate storage conditions.[16][17]

Protocol (Forced Degradation):

-

Sample Preparation:

-

Prepare solutions of the compound in relevant media (e.g., water, pH 1.2 HCl, pH 7.4 phosphate buffer).

-

Place solid samples in stability chambers.

-

-

Stress Conditions:

-

Hydrolytic: Store solutions at elevated temperatures (e.g., 60 °C) and analyze at time points (e.g., 0, 24, 48 hours).

-

Oxidative: Treat a solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and monitor over time.

-

Thermal (Solid State): Expose the solid powder to elevated temperature (e.g., 80 °C) and humidity (e.g., 75% RH) in a stability chamber.

-

Photostability: Expose the solid and a solution to controlled light conditions as per ICH Q1B guidelines.

-

-

Analysis:

-

At each time point, analyze the samples using a stability-indicating HPLC method (typically UV-Vis detection) to quantify the parent compound and detect the formation of any degradation products.

-

Potential Applications and Field Insights

Derivatives of 1,2,4-oxadiazole are prevalent in drug discovery, with applications as anti-inflammatory, anti-cancer, and anti-viral agents.[2][18] The carboxylic acid moiety on this particular scaffold provides a handle for further chemical modification or could be crucial for interacting with biological targets. As a potassium salt, the compound is well-suited for in vitro biological screening where aqueous solubility is paramount. Its characterization is the first step in unlocking its potential as a building block for more complex pharmaceuticals or as a standalone therapeutic agent.

Conclusion

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic salt with potential utility in pharmaceutical and chemical research. While specific experimental data is not widely published, this guide provides a comprehensive framework for its characterization. By applying the detailed protocols for assessing its physical, spectral, thermal, and stability properties, researchers can generate the necessary data to confidently evaluate its suitability for their intended applications. The causality-driven approach to experimental design outlined herein ensures that the data obtained is both accurate and relevant, paving the way for further innovation.

References

-

ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Retrieved from [Link]

-

Preprints.org. (2024). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

-

Office of Scientific and Technical Information. (1976). New method for determining the solubility of salts in aqueous solutions at elevated temperatures. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of compound III. Retrieved from [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

-

U.S. Geological Survey. (1977). A new method for determining the solubility of salts in aqueous solutions at elevated temperatures. Retrieved from [Link]

-

ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]

-

Unknown Source. (n.d.). The Solubility of a Salt. Retrieved from [Link]

-

European Planetary Science Congress. (2022). Analysis of aromatic organic salts with gas chromatography-mass spectrometry and implications for their detection at Mars surface with in situ experiments. Retrieved from [Link]

-

PubChem. (n.d.). Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate. Retrieved from [Link]

-

Asian Journal of Pharmaceutics. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]

-

Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. Retrieved from [Link]

-

ResearchGate. (2021). Room-temperature synthesis of pharmaceutically important carboxylic acids bearing the 1,2,4-oxadiazole moiety. Retrieved from [Link]

-